molecular formula C11H13NO3 B014022 Ethyl 4-oxo-4-(pyridin-3-YL)butanoate CAS No. 59086-27-0

Ethyl 4-oxo-4-(pyridin-3-YL)butanoate

Cat. No. B014022
CAS RN: 59086-27-0
M. Wt: 207.23 g/mol
InChI Key: PCCAREBWDSOBIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-oxo-4-(pyridin-3-yl)butanoate and related compounds involves strategies that utilize the reactivity of various precursor molecules. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide results in the formation of products through refluxing in pyridine or ethanol, demonstrating the compound's reactivity and the potential for creating a variety of related molecules (Vetyugova et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been studied through single crystal X-ray diffraction, revealing the intricate hydrogen bonding patterns and the supramolecular structure. This analysis provides insights into the structural characteristics that might influence the physical and chemical properties of ethyl 4-oxo-4-(pyridin-3-yl)butanoate (Naveen et al., 2016).

Chemical Reactions and Properties

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate participates in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, which produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This demonstrates its versatility in synthesizing complex heterocyclic structures (Zhu et al., 2003).

Physical Properties Analysis

The study of hydrogen bonding in similar compounds via NMR spectroscopy and X-ray crystallography sheds light on the physical properties of ethyl 4-oxo-4-(pyridin-3-yl)butanoate. The strength and nature of hydrogen bonds can significantly affect the solubility, melting point, and other physical properties (Dobbin et al., 1993).

Chemical Properties Analysis

The reactivity of ethyl 4-oxo-4-(pyridin-3-yl)butanoate with various nucleophiles and electrophiles highlights its chemical properties. The compound's ability to undergo annulation reactions, as well as its behavior in the presence of bases and acids, provides valuable information for its potential applications in synthetic chemistry (Zhu et al., 2003).

Scientific Research Applications

Fluorescence Properties

  • Scientific Field : Fluorescence Spectroscopy
  • Application Summary : Ethyl 4-oxo-4-(pyridin-3-YL)butanoate is used in the synthesis of new ester derivatives of Isothiazolo[4,5-b] Pyridine, which have potential biological activity .
  • Methods of Application : The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .
  • Results : The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .

Biological Activity

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, which include compounds like Ethyl 4-oxo-4-(pyridin-3-YL)butanoate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Anti-Tubercular Agents

  • Scientific Field : Pharmacology
  • Application Summary : This compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Fluorescent Biomarkers

  • Scientific Field : Biochemistry
  • Application Summary : Ethyl 4-oxo-4-(pyridin-3-YL)butanoate is used in the synthesis of new ester derivatives of Isothiazolo[4,5-b] Pyridine, which have potential biological activity and can be used as fluorescent biomarkers .
  • Methods of Application : The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .
  • Results : The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .

Anti-Inflammatory Agents

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, which include compounds like Ethyl 4-oxo-4-(pyridin-3-YL)butanoate, have been found to possess anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory activities of these compounds were evaluated against carrageenan-induced edema in albino rats .
  • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Anti-Tubercular Agents (Part 2)

  • Scientific Field : Pharmacology
  • Application Summary : This compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

The safety information for Ethyl 4-oxo-4-(pyridin-3-YL)butanoate includes several hazard statements: H315, H319, H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P5011.


Future Directions

The future directions for the use or study of Ethyl 4-oxo-4-(pyridin-3-YL)butanoate are not specified in the search results.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

ethyl 4-oxo-4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAREBWDSOBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401210
Record name Ethyl 4-oxo-4-(pyridin-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(pyridin-3-YL)butanoate

CAS RN

59086-27-0
Record name Ethyl 4-oxo-4-(pyridin-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of nicotinic acid (5.00 g) in tetrahydrofuran (100 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (100 ml), sodium hydride (60% in oil, 1.38 g) was added at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (3.33 ml) was added to the mixture, and the reaction mixture was stirred at room temperature for 3 hours, 0.1N hydrochloric acid (350 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (150 ml), and trifluoroacetic acid (7.68 ml) was added and then the resultant mixture was stirred at 90° C. for 4 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(3-pyridyl)butyrate (3.39 g, yield 38%) as a colorless oil from an ethyl acetate-hexane (2:1, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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150 mL
Type
solvent
Reaction Step Two
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7.25 g
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Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
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65 mL
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Reaction Step Five
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250 mL
Type
reactant
Reaction Step Six
Quantity
7.68 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
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Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of nicotinic acid (5.00 g) in tetrahydrofuran (100 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (100 ml), sodium hydride (60% in oil, 1.38 g) was added at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (3.33 ml) was added to the mixture, and the reaction mixture was stirred at room temperature for 3 hours, 0.1N hydrochloric acid (350 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (150 ml), and trifluoroaceic acid (7.68 ml) was added and then the resultant was stirred at 90° C. for 4 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(3-pyridyl)butyrate (3.39 g, yield 38%) as a colorless oil from an ethyl acetate-hexane (2:1, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
[Compound]
Name
acid
Quantity
7.68 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

The title compound was prepared from 3-pyridinecarboxaldehyde (20 g) and ethyl acrylate (22.4 g) as described in Example 1 to yield 5.1 g, ESMS (M+1)+208.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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